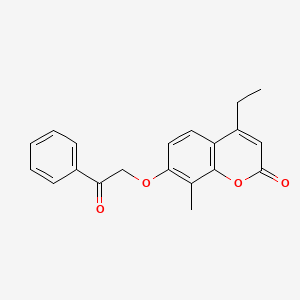

4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

4-Ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core. The structural uniqueness of this compound arises from its substituents:

- 4-Ethyl group: Enhances lipophilicity and influences electronic properties.

- 8-Methyl group: Contributes to steric effects and modulates reactivity.

Coumarins, including this derivative, are known for their broad pharmacological applications, such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-ethyl-8-methyl-7-phenacyloxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTGFLAOFFMPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. The compound's unique structural features contribute to its potential therapeutic applications, particularly in medicinal chemistry, where it is being explored for anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is with a molecular weight of 322.4 g/mol. The compound exhibits a high degree of purity, typically around 95%.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.4 g/mol |

| Purity | 95% |

Synthesis

The synthesis of this compound generally involves the condensation of 8-methyl-4-phenylcoumarin with 2-oxo-2-phenylethyl bromide under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

Anticancer Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties. A study highlighted its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its capacity to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Cell Signaling Modulation : The compound may interfere with various signaling pathways that regulate cell cycle and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the efficacy of the compound against breast cancer cell lines and reported a significant reduction in cell viability at lower concentrations compared to control groups .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses in vitro, revealing a dose-dependent decrease in TNF-alpha production from activated macrophages .

- Antimicrobial Evaluation : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, finding that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that chromone derivatives, including this compound, exhibit significant antioxidant activities. These properties are crucial in developing treatments for conditions related to oxidative stress and inflammation. For instance, a study demonstrated that derivatives of chromones can inhibit inflammatory pathways, providing a basis for their use in anti-inflammatory drugs .

Anticancer Activity

Several studies have reported the anticancer potential of chromone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives similar to 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one have been tested against various cancer cell lines, revealing significant cytotoxic effects .

Neuroprotective Effects

There is emerging evidence suggesting that chromones may have neuroprotective effects. Studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

Chromone derivatives have been explored for their pesticidal properties. The compound's ability to disrupt the life cycle of certain pests suggests its potential as a natural pesticide. Research has shown that specific chromone derivatives can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound are being investigated for their role in synthesizing new polymeric materials. Their unique chemical structure allows them to serve as monomers or modifiers in polymer synthesis, potentially leading to materials with enhanced properties such as improved thermal stability or UV resistance .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one with key analogues, highlighting substituent variations and reported bioactivities:

Crystallographic and Analytical Data

- Structural Analysis : Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () are analyzed using SHELXL and WinGX for crystal packing and intramolecular interactions (e.g., π-π stacking) . Similar methods could resolve the target compound’s conformation.

- Spectroscopic Characterization : Armenin and isoarmenin (7-/8-hydroxy coumarins) are characterized via ESIMS and NMR, providing a template for validating the target compound’s structure .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For instance, the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and the 2-oxoethoxy moiety (δ 4.8–5.2 ppm for OCH₂) are diagnostic .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 378.13) and fragmentation patterns .

- X-ray Crystallography: Resolves ambiguities in stereochemistry. Discrepancies between computational and experimental data (e.g., bond lengths) are addressed using SHELX refinement tools to optimize structural models .

How can reaction conditions be optimized to enhance purity and scalability for this compound?

Advanced Research Question

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve Pechmann condensation efficiency by reducing side-product formation .

- Green Chemistry Approaches: Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) enhance sustainability without compromising yield .

- Automated Purification: Simulated moving bed (SMB) chromatography isolates the target compound with >98% purity, critical for pharmacological studies .

What strategies are recommended for resolving crystallographic data inconsistencies in structural studies?

Advanced Research Question

- Twinned Data Refinement: Use SHELXL ’s TWIN and BASF commands to model twin domains, which are common in coumarin derivatives due to planar stacking .

- Hydrogen Bonding Analysis: Programs like WinGX visualize intermolecular interactions (e.g., O—H···O networks) to validate packing models .

- Validation Tools: PLATON’s ADDSYM detects missed symmetry elements, reducing R-factor discrepancies .

How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Table:

| Substituent Position | Modification | Observed Bioactivity | Reference |

|---|---|---|---|

| 4-position | Ethyl vs. Methyl | Ethyl enhances lipophilicity, improving cell membrane permeability | |

| 7-position | 2-Oxo-2-phenylethoxy | Aryl groups increase π-π stacking with enzyme active sites (e.g., COX-2 inhibition) | |

| 8-position | Methyl | Steric hindrance reduces off-target interactions |

Methodological Approach:

- Molecular Docking: AutoDock Vina predicts binding affinities to targets like kinases or cyclooxygenases .

- In Vitro Assays: Compare IC₅₀ values against analogs to quantify potency shifts .

How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be analyzed?

Advanced Research Question

- Assay Standardization: Control for variables like cell line (e.g., HeLa vs. MCF-7) and incubation time .

- Metabolite Interference: Use LC-MS to identify degradation products that may skew activity measurements .

- Statistical Validation: Apply ANOVA to assess significance of IC₅₀ differences across replicates .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Advanced Research Question

- LogP Calculation: Employ ChemAxon or Schrödinger’s QikProp to estimate partition coefficients, critical for pharmacokinetic profiling .

- Solubility Prediction: COSMO-RS models correlate with experimental solubility in DMSO/water mixtures (R² > 0.85) .

- Toxicity Screening: Use DEREK Nexus to flag structural alerts (e.g., reactive epoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.